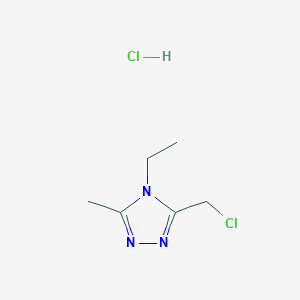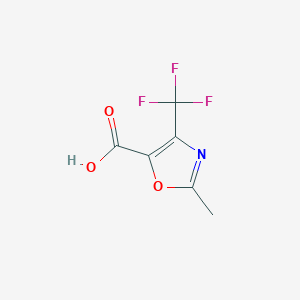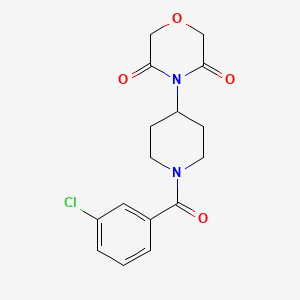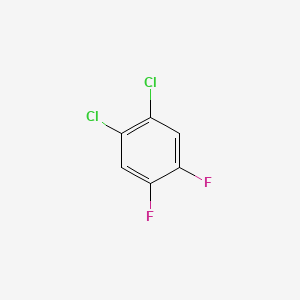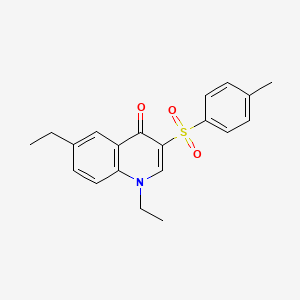
1,6-diethyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-diethyl-3-tosylquinolin-4(1H)-one, also known as DETQ, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Pharmacological Studies of Quinoline Derivatives : Quinoline derivatives, such as those related to 1,6-diethyl-3-tosylquinolin-4(1H)-one, have been studied for their potential in pharmacology. For example, Kasai et al. (2012) explored quinoline derivatives as antagonists for the melanin-concentrating hormone receptor 1, showing promise in reducing food intake in diet-induced obesity rats (Kasai et al., 2012).
Synthesis of Fluorinated Heterocycles : Fluorinated heterocycles, which are important in the pharmaceutical and agrochemical industries, can be synthesized using methods that might involve 1,6-diethyl-3-tosylquinolin-4(1H)-one or similar compounds. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate (Wu et al., 2017).
Eco-Friendly Synthesis of Dihydroquinazolin-4(1H)-ones : Chen et al. (2007) demonstrated the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a process that could potentially be applied to compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one. This synthesis was done using ionic liquids without additional catalysts (Chen et al., 2007).
Synthesis and Spectrophotometric Studies : Yahyazadeh et al. (2022) conducted spectrophotometric studies on hydroxyl-azo dyes derived from compounds similar to 1,6-diethyl-3-tosylquinolin-4(1H)-one. These studies are crucial for understanding the optical properties of such dyes (Yahyazadeh et al., 2022).
Synthesis and Biological Properties of Metal Complexes : Ramachandran et al. (2012) explored the synthesis and biological properties of palladium(II) complexes of dihydroquinoline derivatives, which could have applications in cancer therapy (Ramachandran et al., 2012).
Catalytic Applications in Organic Synthesis : Skouta and Li (2007) reported the gold-catalyzed annulation of 2-tosylaminobenzaldehyde and alkynes, a process that might be relevant for compounds like 1,6-diethyl-3-tosylquinolin-4(1H)-one, demonstrating its potential in catalytic applications (Skouta & Li, 2007).
特性
IUPAC Name |
1,6-diethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-4-15-8-11-18-17(12-15)20(22)19(13-21(18)5-2)25(23,24)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARAEZOMPGSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diethyl-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


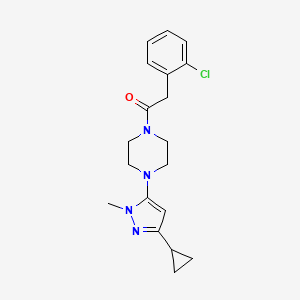
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
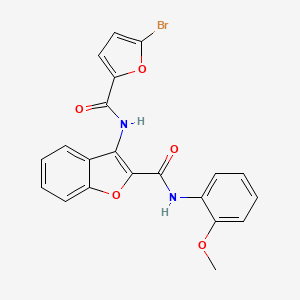
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
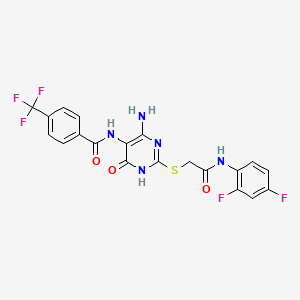
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
